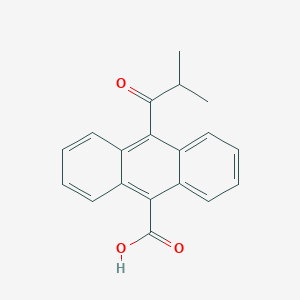
4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione is a heterocyclic compound that belongs to the class of pyrazolidinediones. These compounds are known for their diverse biological activities and have been widely applied in pharmaceutical and agricultural fields . The structure of this compound includes a pyrazolidine ring with two methylphenyl groups and a butyl group attached, which contributes to its unique properties.
Métodos De Preparación
The synthesis of 4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with diketones under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. For example, the use of silver-mediated cycloaddition reactions has been reported to provide high yields under mild conditions .
Análisis De Reacciones Químicas
4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine for oxidation and hydrazine for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of pyrazole derivatives, while reduction can yield hydrazine derivatives .
Aplicaciones Científicas De Investigación
This compound has been extensively studied for its applications in various scientific fields. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, it has shown potential as an anti-inflammatory and analgesic agent due to its ability to inhibit prostaglandin synthesis . Additionally, it has been used in the development of color formers in color photography .
Mecanismo De Acción
The mechanism of action of 4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione involves the inhibition of prostaglandin H synthase and prostacyclin synthase through peroxide-mediated deactivation . This leads to a reduction in the production of prostaglandins, which are mediators of inflammation and pain. The compound’s anti-inflammatory and analgesic effects are primarily attributed to this mechanism .
Comparación Con Compuestos Similares
4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione can be compared with other pyrazolidinedione derivatives such as phenylbutazone and pyrazolone . While phenylbutazone is widely used for its anti-inflammatory properties, this compound offers unique structural features that may enhance its biological activity . Other similar compounds include 1,2-dihydropyrazol-3-one and 3,5-dioxotetrahydropyrazoles, which also exhibit diverse pharmacological activities .
Propiedades
Número CAS |
64467-37-4 |
|---|---|
Fórmula molecular |
C21H24N2O2 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
4-butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C21H24N2O2/c1-4-5-12-17-20(24)22(18-13-8-6-10-15(18)2)23(21(17)25)19-14-9-7-11-16(19)3/h6-11,13-14,17H,4-5,12H2,1-3H3 |
Clave InChI |
XUISKOLEFZHPFO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2C)C3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


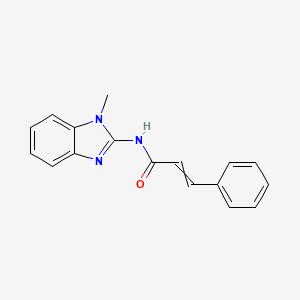
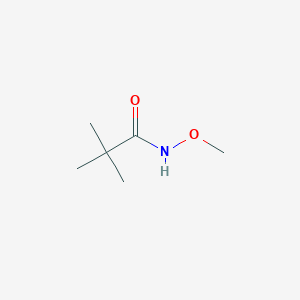


![Diethyl [2-(benzylamino)propan-2-yl]phosphonate](/img/structure/B14485242.png)


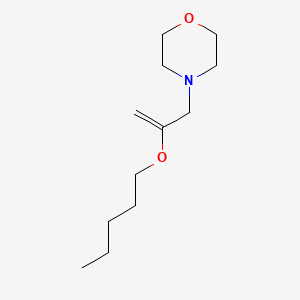

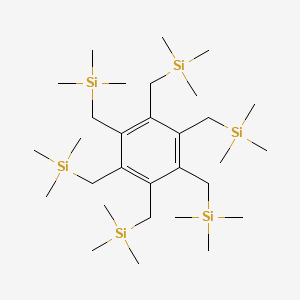
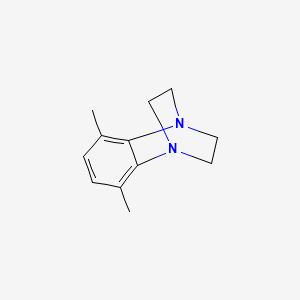
![1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis-](/img/structure/B14485289.png)
![2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile](/img/structure/B14485295.png)
